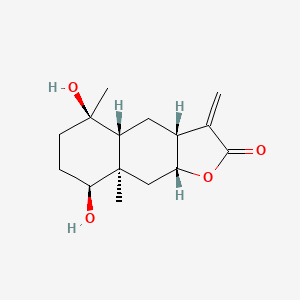
Microcephalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Microcephalin is a gene that plays a crucial role in the development of the human brain. It is expressed during fetal brain development and is involved in regulating brain size. Mutations in the this compound gene can lead to primary microcephaly, a condition characterized by a significantly reduced brain size .
Preparation Methods
Microcephalin is not a chemical compound that can be synthesized through traditional chemical routes. Instead, it is a gene that can be studied through genetic sequencing and molecular biology techniques. Researchers often use polymerase chain reaction (PCR) and other molecular cloning methods to amplify and study the this compound gene .
Chemical Reactions Analysis
As a gene, microcephalin does not undergo chemical reactions in the traditional sense. it is involved in various biological processes. For example, this compound interacts with the BRCA2-RAD51 complex, which is crucial for DNA double-strand break repair through homologous recombination . This interaction is essential for maintaining genomic stability and preventing tumorigenesis .
Scientific Research Applications
Microcephalin has several important applications in scientific research:
Neurodevelopmental Studies: This compound is studied to understand its role in brain development and the genetic basis of brain size differences among humans and other primates.
Cancer Research: Due to its role in DNA repair, this compound is investigated for its potential involvement in cancer development and as a target for cancer therapies.
Evolutionary Biology: Researchers study the evolution of the this compound gene to understand how brain size and cognitive abilities have evolved in humans and other primates.
Genetic Disorders: This compound mutations are studied to understand the genetic basis of primary microcephaly and other related neurodevelopmental disorders.
Mechanism of Action
Microcephalin exerts its effects by regulating the proliferation and differentiation of neuroblasts during neurogenesis. It interacts with various molecular targets, including the BRCA2-RAD51 complex, to facilitate DNA repair and maintain genomic stability . This compound also plays a role in chromosome condensation and cell cycle regulation, which are essential for proper brain development .
Comparison with Similar Compounds
Microcephalin is unique in its role in brain development and DNA repair. Similar genes involved in primary microcephaly include:
This compound stands out due to its specific interactions with the BRCA2-RAD51 complex and its role in DNA repair, which are not as prominently featured in the functions of the other genes .
Properties
CAS No. |
5945-43-7 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(3aR,4aR,5R,8S,8aR,9aR)-5,8-dihydroxy-5,8a-dimethyl-3-methylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O4/c1-8-9-6-11-14(2,7-10(9)19-13(8)17)12(16)4-5-15(11,3)18/h9-12,16,18H,1,4-7H2,2-3H3/t9-,10-,11-,12+,14-,15-/m1/s1 |
InChI Key |
PHYFACKULSRHQU-OYFKMHTJSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H]([C@]2([C@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)C)O)O |
Canonical SMILES |
CC1(CCC(C2(C1CC3C(C2)OC(=O)C3=C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















